molecular formula C10H8Cl4O2 B14555097 2-(2,3,5-Trichlorophenoxy)butanoyl chloride CAS No. 61993-99-5

2-(2,3,5-Trichlorophenoxy)butanoyl chloride

Cat. No.: B14555097
CAS No.: 61993-99-5
M. Wt: 302.0 g/mol
InChI Key: HHTWTMBSECPMEU-UHFFFAOYSA-N
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Description

2-(2,3,5-Trichlorophenoxy)butanoyl chloride is a chemical compound known for its unique structure and properties. It is an acyl chloride derivative of butanoic acid, with a phenoxy group substituted with three chlorine atoms at the 2, 3, and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,3,5-Trichlorophenoxy)butanoyl chloride typically involves the reaction of 2,3,5-trichlorophenol with butanoyl chloride. The reaction is usually carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at low temperatures to control the reaction rate and yield .

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, which are crucial for large-scale synthesis .

Chemical Reactions Analysis

Types of Reactions

2-(2,3,5-Trichlorophenoxy)butanoyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Esters and Amides: Formed through nucleophilic substitution.

    2-(2,3,5-Trichlorophenoxy)butanoic Acid: Formed through hydrolysis.

    Alcohols: Formed through reduction.

Scientific Research Applications

2-(2,3,5-Trichlorophenoxy)butanoyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Biological Studies: Investigated for its potential effects on biological systems, including enzyme inhibition and interaction with cellular components.

    Medicinal Chemistry: Explored for its potential use in the development of pharmaceuticals, particularly as a precursor for active pharmaceutical ingredients.

    Industrial Chemistry: Utilized in the production of agrochemicals, polymers, and other industrially relevant compounds.

Mechanism of Action

The mechanism of action of 2-(2,3,5-Trichlorophenoxy)butanoyl chloride involves its reactivity as an acyl chloride. It readily reacts with nucleophiles, leading to the formation of covalent bonds with various substrates. This reactivity is exploited in organic synthesis to introduce the 2-(2,3,5-trichlorophenoxy)butanoyl group into target molecules. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2,4,5-Trichlorophenoxy)butanoyl chloride
  • 2-(2,3,4-Trichlorophenoxy)butanoyl chloride
  • 2-(2,3,6-Trichlorophenoxy)butanoyl chloride

Comparison

2-(2,3,5-Trichlorophenoxy)butanoyl chloride is unique due to the specific positioning of the chlorine atoms on the phenoxy ring. This positioning can influence the compound’s reactivity, solubility, and overall chemical behavior. Compared to its isomers, it may exhibit different reactivity patterns and biological activities, making it a compound of particular interest in research and industrial applications .

Properties

CAS No.

61993-99-5

Molecular Formula

C10H8Cl4O2

Molecular Weight

302.0 g/mol

IUPAC Name

2-(2,3,5-trichlorophenoxy)butanoyl chloride

InChI

InChI=1S/C10H8Cl4O2/c1-2-7(10(14)15)16-8-4-5(11)3-6(12)9(8)13/h3-4,7H,2H2,1H3

InChI Key

HHTWTMBSECPMEU-UHFFFAOYSA-N

Canonical SMILES

CCC(C(=O)Cl)OC1=C(C(=CC(=C1)Cl)Cl)Cl

Origin of Product

United States

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